SARS-CoV-2 3CLpro-IN-7

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

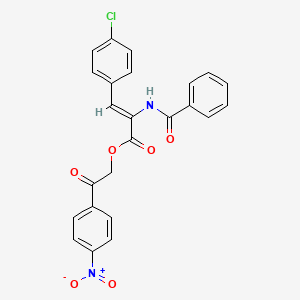

C24H17ClN2O6 |

|---|---|

分子量 |

464.9 g/mol |

IUPAC 名称 |

[2-(4-nitrophenyl)-2-oxoethyl] (Z)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C24H17ClN2O6/c25-19-10-6-16(7-11-19)14-21(26-23(29)18-4-2-1-3-5-18)24(30)33-15-22(28)17-8-12-20(13-9-17)27(31)32/h1-14H,15H2,(H,26,29)/b21-14- |

InChI 键 |

BFCXRRSXOTYUIA-STZFKDTASA-N |

手性 SMILES |

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: SARS-CoV-2 3CLpro-IN-7 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of SARS-CoV-2 3CLpro-IN-7, a novel, reversible covalent inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro). Discovered through a deep learning-based screening approach, this small molecule demonstrates significant inhibitory potential against a key enzyme in the viral replication cycle. This document details the biochemical activity of this compound, including its inhibitory potency and time-dependent effects. Furthermore, it outlines the experimental protocols utilized for its characterization, offering a valuable resource for researchers in the field of antiviral drug development. The logical framework for the discovery and characterization of this inhibitor is also visually represented.

Introduction to SARS-CoV-2 3CL Protease as a Drug Target

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on the proper functioning of its main protease, the 3C-like protease (3CLpro), for its replication. This enzyme is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are essential for the formation of the replication-transcription complex. The catalytic activity of 3CLpro is mediated by a Cys145-His41 catalytic dyad in the enzyme's active site. Due to its critical role in the viral life cycle and the absence of a close human homolog, 3CLpro has emerged as a prime target for the development of antiviral therapeutics. Inhibition of 3CLpro disrupts the viral replication process, making it an attractive strategy for combating COVID-19.

Overview of this compound

This compound is a small molecule inhibitor identified through a sophisticated deep learning-based virtual screening of a commercial compound library. It is characterized as a reversible covalent inhibitor, signifying that it forms a transient covalent bond with the target enzyme. This mode of action often leads to enhanced potency and prolonged duration of action compared to non-covalent inhibitors.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of the SARS-CoV-2 3CL protease. It is proposed to form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. This interaction blocks the substrate from accessing the active site, thereby preventing the proteolytic cleavage of the viral polyproteins and halting viral replication. The inhibitory effect of this compound has been observed to be both dose- and time-dependent, which is a characteristic feature of covalent inhibitors.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through biochemical assays. The key data points are summarized in the table below for clarity and comparative analysis.

| Parameter | Value | Description | Reference |

| IC50 | 1.4 µM | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the 3CLpro enzyme by 50%. | [2] |

| Inhibition Mode | Reversible Covalent | The inhibitor forms a covalent bond with the enzyme that can be reversed. | [1] |

| Time-Dependency | Yes | The inhibitory effect increases with the incubation time of the inhibitor and the enzyme. | [1] |

| Dose-Dependency | Yes | The degree of inhibition is directly proportional to the concentration of the inhibitor. | [1] |

Experimental Protocols

The following sections provide a detailed description of the methodologies used to characterize the inhibitory activity of this compound.

SARS-CoV-2 3CLpro Inhibition Assay

This assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Principle: The assay is based on the cleavage of a specific fluorogenic substrate by the 3CLpro enzyme. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The inhibitory effect of a compound is measured by the reduction in the fluorescence signal.

-

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

Fluorogenic substrate

-

Assay buffer

-

Test compound (this compound)

-

384-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

The test compound was serially diluted to various concentrations.

-

The recombinant SARS-CoV-2 3CLpro enzyme was pre-incubated with the diluted test compound for a specified period to allow for binding.

-

The enzymatic reaction was initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.

-

The fluorescence intensity was measured at regular intervals using a fluorescence plate reader.

-

The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Time-Dependent Inhibition Assay

This assay was performed to confirm the covalent binding nature of this compound.

-

Principle: Covalent inhibitors typically exhibit a time-dependent increase in their inhibitory effect as the covalent bond formation is a time-dependent process.

-

Procedure:

-

A fixed concentration of this compound (e.g., at or near its IC50 value) was used.

-

The inhibitor was pre-incubated with the SARS-CoV-2 3CLpro enzyme for varying durations (e.g., 5, 30, 60, 180 minutes).[1]

-

Following each pre-incubation period, the enzymatic reaction was initiated by the addition of the fluorogenic substrate.

-

The enzyme activity was measured, and the percentage of inhibition was calculated for each time point.

-

An increase in the percentage of inhibition with longer pre-incubation times indicated time-dependent inhibition, supporting a covalent mechanism.

-

Visualizations

Logical Workflow for Inhibitor Discovery and Characterization

The following diagram illustrates the stepwise process from virtual screening to the experimental validation of this compound.

Caption: Workflow for the discovery and validation of this compound.

Proposed Covalent Inhibition Mechanism

This diagram depicts the proposed reversible covalent interaction between this compound and the catalytic dyad of the 3CL protease.

Caption: Proposed reversible covalent binding of IN-7 to the 3CLpro active site.

Conclusion

This compound represents a promising lead compound for the development of novel antiviral therapies against COVID-19. Its identification through a deep learning-based approach highlights the power of computational methods in modern drug discovery. The characterization of its reversible covalent mechanism of action provides a solid foundation for further optimization and preclinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research and validation efforts by the scientific community. Continued investigation into the structural basis of its interaction with the 3CL protease and its efficacy in cellular and in vivo models will be crucial for advancing this compound towards clinical application.

References

Technical Guide: Binding Affinity and Kinetics of SARS-CoV-2 3CLpro-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetic properties of SARS-CoV-2 3CLpro-IN-7, a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information presented is collated from primary research and is intended to support further research and development efforts targeting this critical viral enzyme.

Quantitative Binding and Inhibition Data

This compound has been identified as a potent inhibitor of the main protease of SARS-CoV-2. Its inhibitory activity is time-dependent, a characteristic feature of covalent inhibitors. The half-maximal inhibitory concentration (IC50) decreases with longer incubation times, indicating the progressive formation of a covalent bond with the target enzyme.

The following table summarizes the reported IC50 values for this compound against SARS-CoV-2 3CLpro.

| Incubation Time (minutes) | IC50 (µM) |

| 5 | 11.0 |

| 30 | 4.9 |

| 60 | 3.3 |

| 180 | 1.4[1] |

Experimental Protocols

The quantitative data presented above was determined using a fluorescence resonance energy transfer (FRET)-based enzymatic assay. This section details the methodology employed in these experiments.

Reagents and Materials

-

SARS-CoV-2 3CLpro: Recombinantly expressed and purified.

-

FRET Substrate: A fluorescently labeled peptide substrate that is cleaved by 3CLpro, leading to a detectable change in fluorescence.

-

Assay Buffer: Buffer solution providing optimal conditions for enzyme activity.

-

This compound: The inhibitor compound, dissolved in a suitable solvent (e.g., DMSO).

-

Microplates: 96-well or 384-well plates suitable for fluorescence measurements.

-

Plate Reader: A microplate reader capable of measuring fluorescence intensity over time.

Enzyme Inhibition Assay Protocol (FRET-based)

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations for IC50 determination.

-

Enzyme and Inhibitor Incubation:

-

SARS-CoV-2 3CLpro is diluted to the desired concentration in the assay buffer.

-

The diluted enzyme is then mixed with the various concentrations of this compound in the microplate wells.

-

The enzyme-inhibitor mixture is incubated for specific periods (e.g., 5, 30, 60, and 180 minutes) at a controlled temperature to allow for the time-dependent inhibition to occur. Control wells containing the enzyme and assay buffer without the inhibitor are also prepared.

-

-

Enzymatic Reaction Initiation:

-

Following the incubation period, the FRET substrate is added to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

The fluorescence intensity in each well is monitored kinetically over a set period using a microplate reader. The increase in fluorescence is proportional to the rate of substrate cleavage by the active enzyme.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear phase of the fluorescence kinetic curves.

-

The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the control wells (no inhibitor).

-

The IC50 value is calculated by fitting the dose-response curve (percentage of inhibition versus inhibitor concentration) to a suitable model, such as a four-parameter logistic equation.

-

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of this compound.

Caption: Workflow for FRET-based IC50 determination of this compound.

Time-Dependent Inhibition Kinetics

The following diagram illustrates the principle of time-dependent inhibition, a key kinetic characteristic of this compound.

Caption: Kinetic model of reversible covalent inhibition by this compound.

References

Structural Basis of SARS-CoV-2 3CLpro Inhibition by IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of the inhibition of the SARS-CoV-2 3C-like protease (3CLpro) by the covalent inhibitor IN-7. The document outlines the quantitative inhibitory data, detailed experimental methodologies, and a proposed binding mechanism based on available research.

Introduction to SARS-CoV-2 3CLpro as a Drug Target

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2. It is responsible for the proteolytic cleavage of the viral polyproteins pp1a and pp1ab into functional non-structural proteins that are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics. Inhibition of 3CLpro activity effectively blocks the viral replication process.

IN-7 has been identified as a reversible covalent inhibitor of SARS-CoV-2 3CLpro.[1] It was discovered through a deep learning-based screening approach aimed at identifying novel covalent inhibitors for this critical viral enzyme.[1]

Quantitative Inhibitory Data

The inhibitory potency of IN-7 against SARS-CoV-2 3CLpro has been quantitatively assessed, with the key data summarized in the table below.

| Inhibitor | Target | IC50 (μM) | Inhibition Type | Reference |

| IN-7 (Compound 13) | SARS-CoV-2 3CLpro | 1.4 | Reversible Covalent | [1] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of IN-7's inhibitory activity against SARS-CoV-2 3CLpro, as described by Wang et al. (2022).

Protein Expression and Purification

-

Construct: The gene encoding SARS-CoV-2 3CLpro (residues 1-306) was cloned into a pGEX-6P-1 expression vector with a PreScission Protease cleavage site.

-

Expression: The expression plasmid was transformed into E. coli BL21(DE3) cells. Protein expression was induced with 0.2 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reached 0.8. The cells were then incubated at 16 °C for 20 hours.

-

Purification:

-

Cells were harvested by centrifugation and resuspended in lysis buffer (20 mM Tris-HCl, pH 7.8, 150 mM NaCl).

-

The cells were lysed by sonication, and the lysate was cleared by centrifugation.

-

The supernatant containing the GST-tagged 3CLpro was loaded onto a GST affinity chromatography column.

-

The column was washed with lysis buffer, and the fusion protein was eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).

-

The GST tag was cleaved by incubation with PreScission Protease at 4 °C overnight.

-

A final purification step was performed using a Superdex 75 gel filtration column to obtain highly pure 3CLpro.

-

In Vitro Inhibition Assay

A fluorescence resonance energy transfer (FRET)-based assay was utilized to measure the enzymatic activity of SARS-CoV-2 3CLpro and assess the inhibitory effects of IN-7.

-

Assay Principle: The assay employs a fluorogenic substrate containing a cleavage site for 3CLpro, flanked by a fluorescent reporter and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the reporter and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

The assay was performed in a buffer containing 20 mM Tris-HCl (pH 7.8) and 150 mM NaCl.

-

SARS-CoV-2 3CLpro (final concentration 0.5 μM) was pre-incubated with varying concentrations of IN-7 for different durations (5, 30, 60, and 180 minutes) at room temperature to assess time-dependent inhibition.

-

The enzymatic reaction was initiated by the addition of the FRET substrate (final concentration 20 μM).

-

The fluorescence intensity was monitored over time using a microplate reader with excitation and emission wavelengths of 340 nm and 490 nm, respectively.

-

The initial velocity of the reaction was calculated from the linear phase of the fluorescence curve.

-

IC50 values were determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Structural Basis of Inhibition

As of the latest available data, a crystal structure of SARS-CoV-2 3CLpro in complex with IN-7 has not been deposited in the Protein Data Bank (PDB). However, the primary research by Wang et al. (2022) provides a molecular docking model that proposes a plausible binding mode for IN-7 within the enzyme's active site.

Covalent Binding Mechanism

IN-7 is a covalent inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of 3CLpro. The inhibitor contains a reactive warhead, a Michael acceptor, which forms a covalent bond with the thiol group of Cys145. This covalent modification of the active site cysteine is responsible for the time-dependent inhibition observed experimentally.[1]

Proposed Binding Mode from Docking Studies

Molecular docking simulations suggest that IN-7 binds in the substrate-binding pocket of 3CLpro. The proposed interactions, in addition to the covalent bond with Cys145, include:[1]

-

Hydrogen Bonds: The inhibitor forms three hydrogen bonds with the backbone amide of Ser144, the backbone amide of Cys145, and the side chain of His163.

-

Cation-π Interaction: An interaction is predicted between the nitro group of IN-7 and the imidazole ring of the catalytic His41.

These non-covalent interactions contribute to the binding affinity and selectivity of IN-7 for SARS-CoV-2 3CLpro.[1]

Visualizations

Experimental Workflow

Caption: Workflow for 3CLpro production and IN-7 inhibition assay.

Proposed Binding Mode of IN-7

Caption: Schematic of IN-7's proposed interactions in the 3CLpro active site.

Conclusion

IN-7 is a novel, reversible covalent inhibitor of SARS-CoV-2 3CLpro with a moderate potency. While a definitive crystal structure of the enzyme-inhibitor complex is not yet available, molecular modeling provides a strong rationale for its mechanism of action, which involves covalent modification of the catalytic Cys145 residue, further stabilized by a network of non-covalent interactions. The detailed experimental protocols provided herein offer a basis for the further investigation and development of IN-7 and related compounds as potential antiviral agents against COVID-19. Further structural studies are warranted to fully elucidate the precise binding interactions and guide future drug optimization efforts.

References

In Vitro Characterization of SARS-CoV-2 3CLpro-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of SARS-CoV-2 3CLpro-IN-7, a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information presented herein is synthesized from publicly available research, primarily the discovery publication by Wang et al. (2022).

Introduction

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1] 3CLpro is responsible for cleaving the viral polyproteins into functional non-structural proteins.[1] Inhibition of this enzyme effectively halts the viral life cycle. This compound, identified as compound 13 in its discovery paper, is a novel inhibitor that demonstrates potent and covalent inhibition of this critical viral enzyme.[1] This document details its biochemical characterization, the methodologies for its evaluation, and its mechanism of action.

Quantitative Data Summary

The primary quantitative measure of the inhibitory activity of this compound is its half-maximal inhibitory concentration (IC50). The available data indicates a potent, time-dependent inhibition profile.

| Parameter | Value | Description | Source |

| IC50 | 1.4 µM | The concentration of IN-7 required to inhibit 50% of the SARS-CoV-2 3CLpro enzymatic activity in a biochemical assay. | [1] |

| Inhibition Type | Reversible Covalent | IN-7 forms a covalent bond with the catalytic cysteine (Cys145) of 3CLpro in a time-dependent manner. | [1][2] |

| Time-Dependent Inhibition | Confirmed | The inhibitory effect of IN-7 increases with the incubation time with the 3CLpro enzyme. | [1] |

Note: As of the latest available data, further kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact) for this compound have not been published. The characterization is primarily based on its potent IC50 value and the confirmation of its covalent, time-dependent inhibitory mechanism.

Experimental Protocols

The following sections describe representative experimental protocols for the in vitro characterization of SARS-CoV-2 3CLpro inhibitors like IN-7. These are based on standard methodologies reported in the field, including the publication that first described IN-7.

Recombinant SARS-CoV-2 3CLpro Expression and Purification

A pET22b plasmid containing the sequence for His-tagged SARS-CoV-2 3CLpro can be transformed into E. coli BL21(DE3) cells.[3] Protein expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) for several hours.[3] The bacterial cells are then harvested, lysed, and the soluble fraction containing the His-tagged 3CLpro is purified using nickel-affinity chromatography. Further purification steps, such as size-exclusion chromatography, may be employed to ensure high purity of the enzyme.

In Vitro Enzymatic Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to measure the enzymatic activity of 3CLpro.[3]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) at its ends. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored over time.[4]

Representative Protocol:

-

Reaction Buffer Preparation: Prepare a buffer solution, for example, 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA.

-

Compound Preparation: Dissolve this compound and control compounds in 100% DMSO to create stock solutions. Prepare serial dilutions of the compounds in the reaction buffer.

-

Enzyme and Substrate Preparation: Dilute the purified recombinant SARS-CoV-2 3CLpro and the FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) to their final desired concentrations in the reaction buffer. Final concentrations are typically in the nanomolar range for the enzyme and micromolar range for the substrate.

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the serially diluted inhibitor solutions.

-

Add the diluted 3CLpro enzyme to each well and incubate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 23-37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.

-

Normalize the velocities to a positive control (enzyme with no inhibitor) and a negative control (no enzyme).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Time-Dependence of Inhibition Assay

To confirm the covalent nature of inhibition, the IC50 value is determined at different pre-incubation times of the inhibitor with the enzyme before the addition of the substrate. A decrease in the IC50 value with increasing pre-incubation time is indicative of time-dependent, covalent inhibition.[5]

Visualizations

Mechanism of Action: Covalent Inhibition of SARS-CoV-2 3CLpro

The following diagram illustrates the proposed mechanism of covalent inhibition of SARS-CoV-2 3CLpro by IN-7. The inhibitor is designed to bind to the active site of the enzyme, where its electrophilic warhead can react with the nucleophilic thiol group of the catalytic cysteine residue (Cys145).

Caption: Covalent inhibition of SARS-CoV-2 3CLpro by IN-7.

Experimental Workflow for In Vitro Characterization

The diagram below outlines a typical experimental workflow for the screening and initial characterization of a covalent inhibitor of SARS-CoV-2 3CLpro, such as IN-7.

Caption: Experimental workflow for IN-7 characterization.

Logical Relationship of 3CLpro Inhibition and Viral Replication

This diagram illustrates the logical relationship between the inhibition of SARS-CoV-2 3CLpro and the subsequent disruption of the viral replication cycle.

Caption: Inhibition of 3CLpro disrupts viral replication.

References

- 1. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Covalent and Non-Covalent Inhibition of SARS-CoV-2 3CLpro by 3CLpro-IN-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the inhibitory mechanisms of a potent covalent inhibitor, designated here as 3CLpro-IN-13, against the SARS-CoV-2 3C-like protease (3CLpro). The guide synthesizes available data on its covalent and non-covalent interactions, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying processes to support further research and development in antiviral therapeutics.

Introduction

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins. This role makes it a prime target for antiviral drug development. Inhibitors of 3CLpro can be broadly categorized as covalent or non-covalent. Covalent inhibitors form a chemical bond with a residue in the active site, often the catalytic cysteine (Cys145), leading to prolonged or irreversible inhibition. Non-covalent inhibitors, on the other hand, bind to the active site through weaker, reversible interactions.

This guide focuses on 3CLpro-IN-13, a recently identified covalent inhibitor with a potent inhibitory activity, to illustrate the principles and methodologies used to characterize such compounds.

Quantitative Inhibition Data

The inhibitory potency of 3CLpro-IN-13 and other related compounds from the same study are summarized below. The data highlights the structure-activity relationship and the significant potency of 3CLpro-IN-13.

| Compound ID | IC50 (µM) |

| 3CLpro-IN-13 | 1.4 [1][2] |

| Compound 9 | 2.9 |

| Compound 2 | 19.09[3] |

| Compound 3 | 36.07[3] |

| Compound 8 | 8.50[3] |

| Compound 12 | > 50 |

Table 1: In vitro inhibitory activity of selected compounds against SARS-CoV-2 3CLpro.

Mechanism of Action: Covalent Inhibition

3CLpro-IN-13 acts as a time-dependent inhibitor, a characteristic feature of covalent binding. The inhibitory process involves an initial non-covalent binding to the active site, followed by the formation of a covalent bond with the catalytic Cys145 residue.

Covalent Binding Confirmation

The covalent modification of SARS-CoV-2 3CLpro by 3CLpro-IN-13 was confirmed through intact protein mass spectrometry. The analysis revealed a molecular weight shift corresponding to the mass of the inhibitor, indicating the formation of a stable enzyme-inhibitor adduct.[2]

Non-Covalent Interactions and Covalent Docking

Prior to covalent bond formation, 3CLpro-IN-13 establishes non-covalent interactions within the S1', S1, and S2 pockets of the 3CLpro active site. Covalent docking studies have elucidated the binding pose of the inhibitor, showing the reactive α,β-unsaturated ketone unit positioned in close proximity to the Cys145 residue, facilitating the nucleophilic attack and subsequent covalent bond formation.[2]

Experimental Protocols

This section details the key experimental methodologies used to characterize the inhibition of SARS-CoV-2 3CLpro by covalent inhibitors like 3CLpro-IN-13.

SARS-CoV-2 3CLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the in vitro inhibitory activity of compounds against 3CLpro.

Principle: The assay utilizes a fluorogenic substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

Reagents and Materials:

-

Procedure: a. Add 0.5 µL of test compound solution at various concentrations to the wells of a microplate. b. Add 10 µL of 0.5 µM SARS-CoV-2 3CLpro solution to each well and pre-incubate for a defined period (e.g., 5, 30, 60, 180 min) to assess time-dependent inhibition.[2] c. Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution (final concentration of 10 µM). d. Monitor the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm over time. e. Calculate the initial reaction velocity from the linear phase of the fluorescence signal. f. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Time-Dependent Inhibition Assay

This assay is crucial for demonstrating the covalent nature of an inhibitor.

Protocol: The FRET-based inhibition assay is performed with varying pre-incubation times of the enzyme and inhibitor before the addition of the substrate. An increase in inhibitory potency (decrease in IC50) with longer pre-incubation times is indicative of covalent bond formation.[2]

Intact Protein Mass Spectrometry

This technique provides direct evidence of covalent adduct formation.

Protocol:

-

Incubation: a. Incubate purified SARS-CoV-2 3CLpro with an excess of the covalent inhibitor for a sufficient period to allow for covalent modification.

-

Sample Preparation: a. Desalt the protein-inhibitor mixture to remove non-covalently bound molecules and buffer components.

-

Mass Spectrometry Analysis: a. Analyze the sample using a high-resolution mass spectrometer (e.g., LC-MS/MS). b. Compare the mass spectrum of the inhibitor-treated 3CLpro with that of the untreated enzyme. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent attachment.[2]

Covalent Docking

Computational docking simulations are used to predict the binding mode of covalent inhibitors.

Protocol:

-

Preparation of Protein and Ligand Structures: a. Obtain the 3D structure of SARS-CoV-2 3CLpro from the Protein Data Bank (PDB). b. Prepare the 3D structure of the inhibitor.

-

Docking Simulation: a. Use a docking software that supports covalent docking (e.g., AutoDock, Schrödinger Maestro). b. Define the reactive residue (Cys145) on the protein and the reactive "warhead" on the inhibitor. c. Perform the docking simulation to predict the binding pose and the formation of the covalent bond. d. Analyze the resulting poses to understand the key non-covalent interactions that stabilize the initial binding and orient the warhead for reaction.[2]

Visualizations

Covalent Inhibition Workflow

Caption: Experimental and computational workflow for characterizing a covalent 3CLpro inhibitor.

Mechanism of Covalent Inhibition

Caption: Two-step mechanism of reversible covalent inhibition.

Conclusion

The characterization of 3CLpro-IN-13 exemplifies a comprehensive approach to understanding the inhibition of SARS-CoV-2 3CLpro by covalent inhibitors. The combination of enzymatic assays, mass spectrometry, and computational modeling provides a robust framework for identifying and validating potent antiviral candidates. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics to combat COVID-19 and future coronavirus threats.

References

- 1. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Target Specificity of SARS-CoV-2 3CLpro-IN-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a number of key viral proteins for its replication and propagation. Among these, the 3C-like protease (3CLpro), also known as the main protease (Mpro), is a primary target for antiviral drug development. This enzyme is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, a process essential for the viral life cycle. The lack of a close human homologue to 3CLpro makes it an attractive target for the development of specific inhibitors with a potentially wide therapeutic window. This technical guide provides a detailed overview of the target specificity of SARS-CoV-2 3CLpro-IN-7, a recently identified reversible covalent inhibitor.

This compound: A Novel Covalent Inhibitor

This compound is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease. It was identified through a deep learning-based screening of a chemical library of compounds containing covalent warheads targeting cysteine residues.[1][2] This inhibitor represents a novel scaffold for the development of potent anti-SARS-CoV-2 therapeutics.

Mechanism of Action

Covalent inhibitors of 3CLpro typically function by forming a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site. This covalent modification inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting viral replication.[1][2] The reversible nature of the covalent bond in 3CLpro-IN-7 suggests a dynamic interaction with the target enzyme.

Quantitative Data on Target Activity

The inhibitory activity of this compound against its primary target has been quantified through in vitro enzymatic assays.

| Target Protease | Inhibitor | IC50 (µM) | Assay Type | Reference |

| SARS-CoV-2 3CLpro | This compound | 1.4 | FRET-based enzymatic assay | [1][3] |

Target Selectivity Profile

As of the latest available data, the selectivity profile of this compound against other proteases has not been publicly reported. The primary discovery study focused on the identification and characterization of its activity against the intended target, SARS-CoV-2 3CLpro.

It is crucial for the development of any therapeutic candidate to assess its off-target effects. For covalent cysteine protease inhibitors, a key consideration is their potential to inhibit human cysteine proteases, such as cathepsins. For instance, some 3CLpro inhibitors have been shown to exhibit cross-reactivity with human cathepsins L and B, which could lead to undesired side effects. Therefore, a comprehensive selectivity panel against a range of human proteases would be a critical next step in the preclinical development of this compound.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the discovery of this compound.

In Vitro 3CLpro Inhibition Assay (FRET-based)

This protocol is based on the methods described in the primary literature for the characterization of novel SARS-CoV-2 3CLpro inhibitors.

1. Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

Fluorogenic substrate: A peptide containing the 3CLpro recognition sequence flanked by a fluorophore and a quencher (e.g., Dabcyl and Edans).

-

Assay buffer: e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP, pH 7.3.

-

This compound (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

2. Experimental Procedure:

-

Prepare a solution of recombinant SARS-CoV-2 3CLpro in the assay buffer to the desired final concentration (e.g., 100 nM).

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer to achieve the final desired concentrations.

-

In a 384-well plate, add the 3CLpro enzyme solution to each well.

-

Add the diluted inhibitor solutions or DMSO (as a vehicle control) to the respective wells.

-

Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration of, for example, 20 µM.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an Edans/Dabcyl pair) using a fluorescence plate reader. Measurements are typically taken every minute for a duration of 30-60 minutes.

3. Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.

-

Normalize the reaction velocities to the vehicle control (DMSO) to determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: Inhibition of the SARS-CoV-2 replication cycle by 3CLpro-IN-7.

Caption: Experimental workflow for determining the IC50 of 3CLpro-IN-7.

Conclusion

This compound is a novel, reversible covalent inhibitor of the viral main protease with a reported IC50 of 1.4 µM. Its discovery through advanced computational methods highlights the potential for in silico approaches in accelerating drug discovery. While its inhibitory activity against the primary target is established, a comprehensive understanding of its target specificity, particularly concerning off-target effects on human proteases, is essential for its further development as a potential therapeutic agent. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon the initial characterization of this and similar inhibitors. Future studies should focus on elucidating the complete selectivity profile of this compound to fully assess its therapeutic potential.

References

Preliminary Cytotoxicity of SARS-CoV-2 3CLpro-IN-7: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the preliminary cytotoxicity of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro) inhibitor, SARS-CoV-2 3CLpro-IN-7. While specific cytotoxicity data for this compound is not publicly available in the reviewed literature, this document provides the known inhibitory activity and presents a comprehensive overview of the standard experimental protocols used to assess the cytotoxicity of SARS-CoV-2 3CLpro inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of antiviral therapeutics.

Inhibitory Activity of this compound

This compound has been identified as a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[1] The inhibitory activity of this compound against the viral protease has been quantified, as summarized in the table below.

| Compound | Target | IC50 (µM) | Reference |

| This compound | SARS-CoV-2 3CL protease | 1.4 | [1] |

Note: The 50% inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value indicates a more potent inhibitor.

Methodologies for Assessing Cytotoxicity of SARS-CoV-2 Inhibitors

The evaluation of a compound's cytotoxicity is a critical step in the drug development pipeline to ensure that it selectively targets the virus without causing significant harm to host cells. The 50% cytotoxic concentration (CC50) is a key metric, representing the concentration of a compound that results in the death of 50% of the host cells. A high CC50 value is desirable, indicating lower toxicity. The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50) or IC50, provides a measure of the compound's therapeutic window.

Several in vitro assays are commonly employed to determine the cytotoxicity of potential antiviral agents. The following sections detail the experimental protocols for three widely used methods: the MTT assay, the crystal violet assay, and the cytopathic effect (CPE) inhibition assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549, Huh7) in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁵ cells/well. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a period that reflects the intended duration of antiviral treatment, typically 24 to 72 hours, at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10-20 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Crystal Violet Assay

The crystal violet assay is another method used to determine cell viability by staining the DNA of adherent cells. The amount of crystal violet stain retained is directly proportional to the number of cells in the well.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).

-

Cell Fixation: Gently wash the cells with PBS and then fix them by adding a solution such as 4% paraformaldehyde or methanol to each well for 15-20 minutes at room temperature.

-

Staining: Remove the fixation solution and add a 0.5% crystal violet solution in 25% methanol to each well. Incubate for 20 minutes at room temperature.

-

Washing: Carefully wash the plate with water to remove excess stain and allow the plate to air dry.

-

Solubilization: Add a solubilizing agent, such as 30% acetic acid or 1% SDS, to each well to dissolve the stain.

-

Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the CC50 value.

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is particularly relevant for antiviral studies as it simultaneously assesses the ability of a compound to protect cells from virus-induced death (antiviral efficacy) and its inherent cytotoxicity.

Experimental Protocol:

-

Cell Seeding: Seed a permissive cell line (e.g., Vero E6) in a 96-well plate and incubate overnight.

-

Compound and Virus Addition: Prepare serial dilutions of the test compound. In parallel, prepare a viral stock at a known multiplicity of infection (MOI).

-

Antiviral Activity Wells: Add the compound dilutions to the cells, followed by the addition of the virus.

-

Cytotoxicity Wells: In a separate set of wells, add only the compound dilutions (without the virus) to assess cytotoxicity.

-

Control Wells: Include virus-only controls (to observe maximum CPE), cell-only controls (for baseline viability), and a positive control antiviral drug (e.g., remdesivir).

-

Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus-only control wells, typically 3-5 days.

-

Quantification of Cell Viability: At the end of the incubation period, quantify cell viability in all wells using a method such as the MTT or crystal violet assay.

-

Data Analysis:

-

EC50 Determination: For the antiviral activity wells, calculate the percentage of CPE inhibition for each compound concentration relative to the virus-only control. The EC50 is the concentration at which the compound inhibits 50% of the viral CPE.

-

CC50 Determination: For the cytotoxicity wells, calculate the percentage of cell viability relative to the cell-only control. The CC50 is the concentration at which the compound reduces cell viability by 50%.

-

Selectivity Index (SI): Calculate the SI as CC50 / EC50.

-

Conclusion

While the specific cytotoxicity profile of this compound remains to be publicly disclosed, the methodologies outlined in this guide provide a robust framework for its evaluation. The determination of the CC50 value and the subsequent calculation of the selectivity index are indispensable for assessing the therapeutic potential of this and other novel antiviral candidates. Researchers are encouraged to employ these standard assays to generate the necessary data to advance the development of safe and effective treatments for COVID-19.

References

Interaction of Inhibitors with SARS-CoV-2 3CL Protease Variants: A Technical Guide

This technical guide provides an in-depth overview of the interaction between inhibitors and the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 and its variants. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on inhibitor efficacy, and visualizations of key experimental workflows. While specific data for an inhibitor designated "3CLpro-IN-7" is not available in the public domain, this guide focuses on well-characterized inhibitors and the methodologies used to assess their interaction with different viral variants.

Introduction to SARS-CoV-2 3CLpro as a Drug Target

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a crucial enzyme for the viral life cycle.[1][2][3] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins that are essential for viral replication.[2][4] The catalytic site of 3CLpro features a Cys-His dyad (Cys145 and His41).[5] Due to its critical role in viral replication and the absence of close human homologs, 3CLpro is a prime target for the development of antiviral therapeutics.[1][2][6] The emergence of SARS-CoV-2 variants with mutations in various viral proteins has necessitated the continued evaluation of inhibitor efficacy against these evolving forms of the virus. While the 3CLpro is more conserved than the spike protein, mutations can still arise that may impact inhibitor binding and efficacy.[5][7]

Quantitative Analysis of Inhibitor Potency Against SARS-CoV-2 3CLpro Variants

The potency of 3CLpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The following tables summarize the reported activities of several key inhibitors against wild-type (WT) SARS-CoV-2 and its variants.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 3CLpro (IC50 Values)

| Inhibitor | Target | IC50 (nM) | Reference |

| Ensitrelvir (S-217622) | 3CLpro WT | 13 | [2] |

| Ensitrelvir (S-217622) | 3CLpro Variants (including Omicron) | 8.0 - 14.4 | [2] |

| JZD-07 | 3CLpro WT | 150 | [8] |

| JZD-07 | SARS-CoV-1 3CLpro | 110 | [8] |

| WU-04 | 3CLpro WT | 53 | [4] |

| WU-04 | 3CLpro (P132H - Omicron) | 53 | [4] |

| WU-04 | SARS-CoV 3CLpro | 55 | [4] |

| Indinavir | SARS-CoV 3CLpro | 31,450 | [9] |

| Indinavir | SARS-CoV-2 3CLpro | 13,610 | [9] |

| Sildenafil | SARS-CoV 3CLpro | 12,460 | [9] |

| Sildenafil | SARS-CoV-2 3CLpro | 8,247 | [9] |

Table 2: Cell-Based Antiviral Activity of 3CLpro Inhibitors (EC50 Values)

| Inhibitor | Cell Line | Virus Variant | EC50 (µM) | Reference |

| Ensitrelvir (S-217622) | Vero E6T | 11 SARS-CoV-2 Variants (including Omicron) | 0.2 - 0.5 | [2] |

| JZD-07 | Vero E6 | SARS-CoV-2 WT | 0.82 | [8] |

| JZD-07 | Vero E6 | SARS-CoV-2 Delta | 7.24 | [8] |

| JZD-07 | Vero E6 | SARS-CoV-2 Omicron BA.1 | 6.03 | [8] |

| GRL-0496 | HEK293T (transfection-based) | SARS-CoV-2 | 5.05 | [10] |

| GRL-0496 | Live Virus Assay | SARS-CoV-2 | 9.12 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and for comparing data across different studies. Below are representative protocols for key experiments.

Recombinant 3CLpro Expression and Purification

A detailed protocol for producing large quantities of active 3CLpro is essential for in vitro assays.[11]

-

Expression Vector : The gene encoding for SARS-CoV-2 3CLpro is cloned into an expression vector, often as a fusion protein with a tag like SUMO (Small Ubiquitin-like Modifier) to enhance solubility and facilitate purification.[11]

-

Bacterial Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in appropriate media (e.g., LB or enriched media for isotopic labeling) to a specified optical density, and protein expression is induced (e.g., with IPTG).[11]

-

Cell Lysis and Affinity Chromatography : Cells are harvested, resuspended in lysis buffer, and lysed. The cleared lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) to capture the fusion protein.

-

Tag Cleavage and Further Purification : The fusion tag is cleaved using a specific protease (e.g., SUMO protease). The cleaved 3CLpro is then further purified using techniques like ion-exchange and size-exclusion chromatography to obtain a highly pure and active enzyme.[11]

Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is a common in vitro method to determine the enzymatic activity of 3CLpro and the IC50 values of inhibitors.[11]

-

Assay Principle : A synthetic peptide substrate containing the 3CLpro cleavage sequence is flanked by a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Reagents and Materials :

-

Purified recombinant SARS-CoV-2 3CLpro.

-

FRET peptide substrate (e.g., (Dabcyl)-KTSAVLQSGFRKME-(Edans)-NH2).

-

Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA).

-

Test compounds (inhibitors) dissolved in DMSO.

-

384-well black microplates.

-

-

Procedure :

-

Dispense a small volume of test compound dilutions into the wells of the microplate.

-

Add the 3CLpro enzyme solution to each well and incubate for a defined period (e.g., 60 minutes at 37°C) to allow for inhibitor binding.[12]

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis :

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Luciferase Complementation Assay

This assay allows for the assessment of 3CLpro activity and inhibition within a cellular context, accounting for factors like cell permeability and cytotoxicity.[6][13]

-

Assay Principle : A lentiviral vector is engineered to co-express 3CLpro and two fragments of a reporter protein (e.g., luciferase) linked by a 3CLpro cleavage site. In the absence of an inhibitor, 3CLpro cleaves the linker, preventing the luciferase fragments from complementing and producing a signal. When an inhibitor is present, 3CLpro is inactive, the linker remains intact, the luciferase fragments complement, and a light signal is generated.[6][13]

-

Cell Line and Transfection/Transduction :

-

A suitable human cell line (e.g., HEK293T) is used.

-

Cells are transduced or transfected with the lentiviral vector carrying the reporter construct.

-

-

Procedure :

-

Plate the engineered cells in a multi-well plate.

-

Add serial dilutions of the test compounds to the cells and incubate.

-

After the incubation period, add the luciferase substrate to the cells.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

A parallel assay is often run to measure cell viability (cytotoxicity) at each compound concentration.

-

The EC50 value is determined by plotting the percentage of 3CLpro inhibition (increase in luciferase signal) against the logarithm of the compound concentration, normalized to controls.[13]

-

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key processes in the study of 3CLpro inhibitors.

Caption: High-level workflow for the discovery and development of SARS-CoV-2 3CLpro inhibitors.

Caption: Workflow of a FRET-based enzymatic assay to determine the IC50 of 3CLpro inhibitors.

References

- 1. Fluorescence-Based High-Throughput Assay for Identifying SARS-CoV-2 3CLpro Inhibitors - Creative Biolabs [sars-cov-2.creative-biolabs.com]

- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global prevalence of SARS-CoV-2 3CL protease mutations associated with nirmatrelvir or ensitrelvir resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel nonpeptidic SARS-CoV-2 3CLpro inhibitor demonstrates good antiviral activity | BioWorld [bioworld.com]

- 9. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the In Vitro Assay of SARS-CoV-2 3CLpro with Inhibitor-7

This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CL protease (3CLpro). As a specific example, this protocol refers to SARS-CoV-2 3CLpro-IN-7, a reversible covalent inhibitor.

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics. The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication. Due to its vital role and the absence of a close human homolog, 3CLpro is a prime target for antiviral drug development.

This application note details a robust and sensitive in vitro FRET-based assay for screening and characterizing potential inhibitors of SARS-CoV-2 3CLpro. The protocol is designed for high-throughput screening and provides a quantitative measure of inhibitor potency, such as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The assay utilizes a fluorogenic peptide substrate that contains a 3CLpro cleavage site flanked by a FRET pair: a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.

Data Presentation

The inhibitory activity of various compounds against SARS-CoV-2 3CLpro can be quantified and compared. The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme activity by 50%, is a standard metric for comparison.

| Compound | IC50 (µM) | Assay Type | Reference |

| This compound | 1.4 | Biochemical | [1] |

| GC376 | 0.17 | Enzymatic | [2] |

| Walrycin B | 0.26 | Enzymatic | [2] |

| Hydroxocobalamin | 3.29 | Enzymatic | [2] |

| Suramin sodium | 6.5 | Enzymatic | [2] |

| Z-DEVD-FMK | 6.81 | Enzymatic | [2] |

| LLL-12 | 9.84 | Enzymatic | [2] |

| Z-FA-FMK | 11.39 | Enzymatic | [2] |

| Compound 34 | 6.12 ± 0.42 | In vitro | [3] |

| Compound 36 | 4.47 ± 0.39 | In vitro | [3] |

Experimental Protocols

Materials and Reagents

-

SARS-CoV-2 3CLpro enzyme: Recombinant, purified enzyme.

-

Fluorogenic Substrate: Dabcyl-KTSAVLQ-SGFRKME-Edans or similar peptide.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

-

Test Compound: this compound or other inhibitors, dissolved in DMSO.

-

Positive Control: A known 3CLpro inhibitor (e.g., GC376).

-

Negative Control: DMSO.

-

96-well or 384-well plates: Black, flat-bottom plates suitable for fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~340 nm and emission at ~490 nm.

Experimental Workflow

Caption: Experimental workflow for the in vitro 3CLpro FRET assay.

Detailed Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Reconstitute the fluorogenic substrate in DMSO to a stock concentration of 10 mM and store it at -20°C. Dilute the substrate to the final working concentration (e.g., 20 µM) in the assay buffer just before use.[2]

-

Dilute the recombinant SARS-CoV-2 3CLpro enzyme to the final working concentration (e.g., 50 nM) in the assay buffer.[2] Keep the enzyme on ice.

-

Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, and then dilute in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

-

Assay Procedure:

-

Add 2 µL of the diluted test compounds or controls (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.

-

Add 10 µL of the diluted 3CLpro enzyme solution to each well.

-

Incubate the plate at room temperature for 15-60 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 8 µL of the diluted fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

-

For a kinetic assay, record the fluorescence every minute for 30-60 minutes. For an endpoint assay, read the fluorescence after a fixed incubation time (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the kinetic data.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Velocity_sample - Velocity_blank) / (Velocity_DMSO - Velocity_blank)) Where:

-

Velocity_sample is the reaction rate in the presence of the test compound.

-

Velocity_DMSO is the reaction rate in the presence of DMSO (negative control).

-

Velocity_blank is the background fluorescence (no enzyme).

-

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.

-

SARS-CoV-2 3CLpro Mechanism of Action and Inhibition

The SARS-CoV-2 3CLpro is a cysteine protease that functions as a homodimer. The active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41. The enzyme cleaves the viral polyprotein at specific recognition sites, most commonly after a glutamine residue.

Caption: Mechanism of 3CLpro action and its inhibition.

This detailed protocol and the accompanying information provide a comprehensive guide for researchers to effectively screen and characterize inhibitors of SARS-CoV-2 3CLpro, a critical step in the development of novel antiviral therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay of SARS-CoV-2 3CLpro-IN-7 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19.[1][2][3] 3CLpro is responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral maturation and propagation.[3][4] Due to its critical role in the viral life cycle and the absence of close human homologs, 3CLpro has emerged as a prime target for the development of antiviral therapeutics.[2] This document provides detailed application notes and protocols for a cell-based assay to evaluate the activity of inhibitors against SARS-CoV-2 3CLpro, with a specific focus on the inhibitor IN-7.

SARS-CoV-2 3CLpro-IN-7 is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[5] Cell-based assays are indispensable for drug discovery as they allow for the assessment of a compound's efficacy in a more biologically relevant environment, taking into account factors like cell permeability and cytotoxicity.[6] The protocols described herein are designed to be adaptable for high-throughput screening (HTS) of potential 3CLpro inhibitors.[7][8][9]

Principle of the Assay

The described cell-based assays rely on the proteolytic activity of 3CLpro within a cellular context. The general principle involves the expression of both the 3CLpro enzyme and a reporter system in mammalian cells. The reporter's signal is contingent on the cleavage activity of 3CLpro. In the presence of an effective inhibitor like IN-7, 3CLpro activity is diminished, leading to a measurable change in the reporter signal. Several reporter systems can be employed, including those based on cytotoxicity, fluorescent proteins (like split-GFP), or luciferase.[6][7][10][11]

Data Presentation

Table 1: In Vitro and Cell-Based Activity of Selected SARS-CoV-2 3CLpro Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Cell Line | Reference |

| IN-7 | SARS-CoV-2 3CLpro | Enzymatic | 1.4 | - | - | [5] |

| GC376 | SARS-CoV-2 3CLpro | Enzymatic | 0.17 | - | - | [12][13] |

| GRL-0496 | SARS-CoV-2 3CLpro | Transfection-based | - | 5.05 | HEK293T | [10] |

| GRL-0496 | SARS-CoV-2 (live virus) | Viral Rescue | - | 9.12 | - | [10] |

| Boceprevir | SARS-CoV-2 3CLpro | Enzymatic | 1.6 | - | - | [14] |

| Calpain Inhibitor XII | SARS-CoV-2 3CLpro | Cell-based | - | - | - | [6] |

| Z-FA-FMK | SARS-CoV-2 3CLpro | Enzymatic | 11.39 | 0.13 | Vero E6 | [12][13] |

| Walrycin B | SARS-CoV-2 3CLpro | Enzymatic | 0.26 | - | - | [12][13] |

| Hydroxocobalamin | SARS-CoV-2 3CLpro | Enzymatic | 3.29 | - | - | [12][13] |

| Suramin sodium | SARS-CoV-2 3CLpro | Enzymatic | 6.5 | - | - | [12][13] |

| Z-DEVD-FMK | SARS-CoV-2 3CLpro | Enzymatic | 6.81 | - | - | [12][13] |

| LLL-12 | SARS-CoV-2 3CLpro | Enzymatic | 9.84 | - | - | [12] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Values are indicative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Split-GFP Complementation Assay for 3CLpro Activity

This protocol is adapted from a high-throughput screening system for discovering antiviral inhibitors against the SARS-CoV-2 main protease.[7][9]

1. Principle: This assay utilizes a split Green Fluorescent Protein (GFP) system. The two non-fluorescent fragments of GFP are linked by a peptide sequence containing the 3CLpro cleavage site. When 3CLpro is active, it cleaves the linker, preventing the two GFP fragments from complementing and reconstituting fluorescence. Inhibition of 3CLpro allows the GFP fragments to come together, resulting in a fluorescent signal.

2. Materials:

-

HEK293T cells

-

Expression plasmids:

-

pcDNA3.1-GFP(1-9)-linker-3CLsite-GFP(10-11) (Reporter plasmid)

-

pcDNA3.1-SARS-CoV-2-3CLpro (Protease plasmid)

-

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well black, clear-bottom plates

-

IN-7 inhibitor and other control compounds

-

DMSO (vehicle control)

-

Fluorescence microplate reader (Excitation: 488 nm, Emission: 525 nm)

3. Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C with 5% CO2.[7]

-

Transfection: Co-transfect the cells with the reporter plasmid and the protease plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: 24 hours post-transfection, add varying concentrations of IN-7 (e.g., 0.1 to 100 µM) or control compounds to the cells. Include a DMSO-only control.

-

Incubation: Incubate the plate for another 24-48 hours at 37°C with 5% CO2.

-

Fluorescence Measurement: Measure the GFP fluorescence intensity using a microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[7]

-

Data Analysis: Normalize the fluorescence signal to the DMSO control. Plot the normalized fluorescence against the inhibitor concentration to determine the EC50 value.

Protocol 2: Luciferase-Based Reporter Assay for 3CLpro Activity

This protocol is based on the principle of a luciferase reporter being activated or inactivated by 3CLpro cleavage.[6][8][11][15]

1. Principle: A lentiviral vector is used to co-express 3CLpro and two fragments of a luciferase enzyme linked by a 3CLpro cleavage site. Cleavage by 3CLpro separates the luciferase fragments, leading to a loss of luminescence. Inhibition of 3CLpro preserves the linked fragments, resulting in a high luminescence signal.[6][16]

2. Materials:

-

HEK293T cells

-

Lentiviral vector co-expressing 3CLpro and NanoBiT luciferase fragments with a 3CLpro cleavage site

-

Cell culture medium and supplements

-

96-well white, solid-bottom plates

-

IN-7 inhibitor and other control compounds

-

DMSO (vehicle control)

-

Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System)

-

Luminometer

3. Procedure:

-

Cell Transduction/Transfection: Transduce or transfect HEK293T cells with the lentiviral reporter vector.

-

Cell Seeding: Seed the engineered cells in a 96-well white plate at an appropriate density.

-

Compound Addition: Add serial dilutions of IN-7 and control compounds to the wells.

-

Incubation: Incubate for a predetermined time (e.g., 24-30 hours).[16]

-

Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.

-

Cytotoxicity Assay (Optional but Recommended): In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®) to distinguish true 3CLpro inhibition from cytotoxic effects.[16]

-

Data Analysis: Normalize the luminescence signal and plot against the inhibitor concentration to calculate the EC50.

Visualizations

Signaling Pathway of 3CLpro in Viral Replication

Caption: SARS-CoV-2 3CLpro role in viral replication and IN-7 inhibition.

Experimental Workflow for a Cell-Based 3CLpro Inhibition Assay

Caption: General workflow for cell-based 3CLpro inhibitor screening.

Logical Relationship of Assay Components

Caption: Logical flow of the 3CLpro cell-based reporter assay.

References

- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 4. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Bioluminescent 3CLPro Activity Assay to Monitor SARS-CoV-2 Replication and Identify Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detecting SARS-CoV-2 3CLpro expression and activity using a polyclonal antiserum and a luciferase-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for SARS-CoV-2 3CLpro Inhibitor Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (3CLpro), also known as Mpro, is a crucial enzyme for viral replication, processing viral polyproteins into functional units.[1][2] This makes it a prime target for the development of antiviral therapeutics.[1][3] These application notes provide a detailed protocol for a fluorescence resonance energy transfer (FRET)-based enzymatic assay to screen and characterize inhibitors of SARS-CoV-2 3CLpro.

Note on "SARS-CoV-2 3CLpro-IN-7": Publicly available scientific literature does not contain specific information on a compound designated "this compound". Therefore, this document provides data and protocols for well-characterized, representative inhibitors of SARS-CoV-2 3CLpro to serve as a guide for enzymatic assays.

Mechanism of Action of SARS-CoV-2 3CLpro

SARS-CoV-2 3CLpro is a cysteine protease that functions as a homodimer.[3][4] The catalytic active site contains a Cys-His dyad (Cysteine-145 and Histidine-41).[4][5] The catalytic mechanism involves a nucleophilic attack by the deprotonated thiol group of Cys145 on the carbonyl carbon of the scissile peptide bond in the substrate.[5][6] This leads to the formation of a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and releases the N-terminal portion of the substrate. Subsequently, a water molecule, activated by His41, hydrolyzes the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the active enzyme.[6]

Data Presentation: Inhibitory Activity of Representative SARS-CoV-2 3CLpro Inhibitors

The following table summarizes the inhibitory potency of several known SARS-CoV-2 3CLpro inhibitors determined using FRET-based enzymatic assays.

| Inhibitor | IC50 (µM) | Ki (µM) | Assay Conditions |

| GC376 | 0.17 | - | 50 nM enzyme, 20 µM substrate.[7] |

| Hexachlorophene | - | 4 | 20 nM enzyme, competitive binding.[8] |